molecular formula C25H22N4O5S B11530714 3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B11530714
M. Wt: 490.5 g/mol
InChI Key: JLEDJEMQJYNBRW-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carboxylic acid
  • 2-[3-(morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide

Uniqueness

3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5 g/mol

IUPAC Name

3-morpholin-4-ylsulfonyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H22N4O5S/c30-23(19-8-5-11-22(17-19)35(31,32)29-12-14-33-15-13-29)26-21-10-4-9-20(16-21)25-28-27-24(34-25)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,30)

InChI Key

JLEDJEMQJYNBRW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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